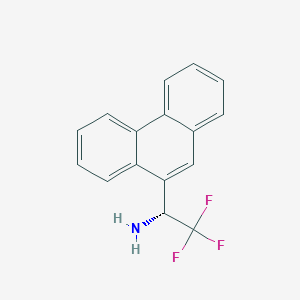![molecular formula C18H30N2O3 B13948988 1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one CAS No. 63815-45-2](/img/structure/B13948988.png)
1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone is a chemical compound with the molecular formula C18H30N2O3 It is known for its unique structure, which includes a hydroxy group, a diethylaminoethyl group, and a propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propiophenone Core: The synthesis begins with the preparation of the propiophenone core through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Hydroxy Group: The next step involves the introduction of the hydroxy group at the para position of the phenyl ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide and a suitable catalyst.
Attachment of the Diethylaminoethyl Group: The final step involves the attachment of the diethylaminoethyl group to the hydroxypropoxy moiety. This can be accomplished through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions with suitable electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Diethylamine, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone involves its interaction with specific molecular targets and pathways. The hydroxy group and the diethylaminoethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-[2-Hydroxy-3-[[2-(dimethylamino)ethyl]amino]propoxy]propiophenone
- 4’-[2-Hydroxy-3-[[2-(ethylamino)ethyl]amino]propoxy]propiophenone
- 4’-[2-Hydroxy-3-[[2-(methylamino)ethyl]amino]propoxy]propiophenone
Uniqueness
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63815-45-2 |
|---|---|
Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-[3-[2-(diethylamino)ethylamino]-2-hydroxypropoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C18H30N2O3/c1-4-18(22)15-7-9-17(10-8-15)23-14-16(21)13-19-11-12-20(5-2)6-3/h7-10,16,19,21H,4-6,11-14H2,1-3H3 |
InChI Key |
YGBYMILEURDRKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CNCCN(CC)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



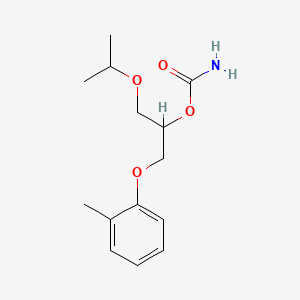

![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
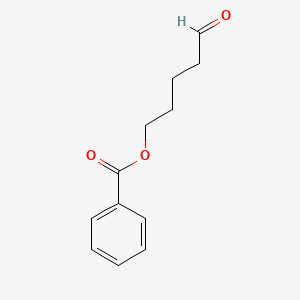
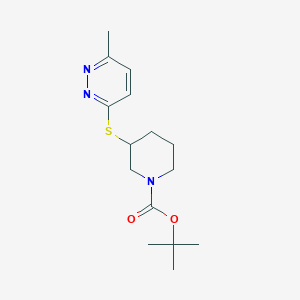
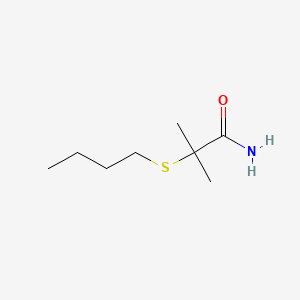
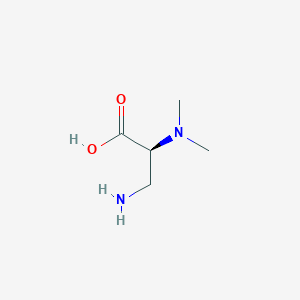
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
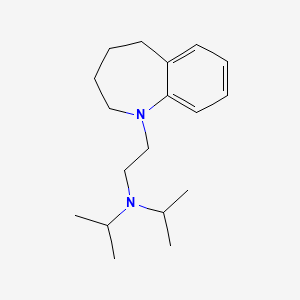
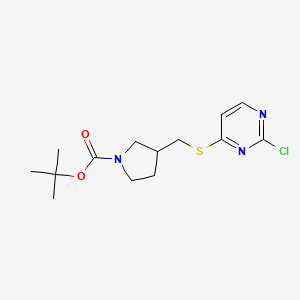
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
